molecular formula C17H14BrN3O3S B3297584 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 895804-88-3

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3297584
CAS No.: 895804-88-3
M. Wt: 420.3 g/mol
InChI Key: YAZYQTPPIPFUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide ( 895804-88-3) is a chemical compound with the molecular formula C17H14BrN3O3S and a molecular weight of 420.3 . It belongs to the class of benzenesulfonamide derivatives, a group known for diverse biological activities. Sulfonamides have a well-established history as antimicrobial agents and are extensively investigated in medicinal chemistry for developing novel therapeutics . While specific biological data for this exact compound is not fully reported in the available literature, research on structurally similar molecules provides strong indications of its potential research value. Close analogs, particularly those incorporating a 6-methoxypyridazin-3-yl group, have been identified as potent cytotoxic agents in cancer research. For instance, such compounds have demonstrated significant activity against mouse leukemic monocyte macrophage (RAW 264.7) and colon cancer (HCT116) cell lines, suggesting potential application in oncology studies . Furthermore, the 6-methoxypyridazin-3-yl sulfonamide scaffold is a key structure in the development of enzyme inhibitors. Recent research has utilized this core structure to design and synthesize novel Schiff base compounds that exhibit promising urease inhibition activity . Urease is a critical enzyme for the survival of Helicobacter pylori , a pathogen linked to stomach cancer and peptic ulcers, making these inhibitors a significant focus for gastrointestinal and antimicrobial research . The presence of both sulfonamide and pyridazine moieties in a single molecule makes this compound a versatile intermediate or a potential lead for research in drug discovery, specifically in the areas of anticancer and anti-infective agent development. This product is intended for laboratory research use only and is not classified or approved for use in humans or as a drug. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory protocols.

Properties

IUPAC Name

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZYQTPPIPFUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route involves the coupling of 4-bromophenyl methyl sulfone with benzene sulfonamide in the presence of copper (I) iodide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is primarily related to its sulfonamide group. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication. The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Core

The target compound’s structural uniqueness lies in its bromine substituent and 6-methoxypyridazine moiety. Comparisons with similar compounds highlight how substituents modulate properties:

Compound Name Substituents (Sulfonamide Benzene) Heterocyclic Moiety Molecular Weight Key Properties/Activities Reference
4-Bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl] Bromo (Br) 3-Phenyl-6-methoxypyridazine Not provided Unknown (structural focus)
4-Ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl] Ethoxy (OCH₂CH₃) 3-Phenyl-6-methoxypyridazine 385.44 Increased lipophilicity
4-Fluoro-3-(trifluoromethyl)-N-[4-(6-methoxy-pyridazin-3-yl)phenyl] Fluoro (F), trifluoromethyl (CF₃) 4-Phenyl-6-methoxypyridazine 427.37 Enhanced electronic effects
4-Bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl} Bromo (Br) 3-Phenyl-5-(trifluoromethyl)pyridine 449.27 Trifluoromethyl improves metabolic stability

Key Observations :

  • Bromine vs. Smaller Halogens : Bromine’s bulkiness and polarizability may enhance binding affinity in hydrophobic pockets compared to fluoro or ethoxy groups .
  • Methoxy vs.
Physicochemical and Crystallographic Properties
  • Melting Points : Analogs like 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exhibit melting points ~175–178°C, indicative of crystalline stability influenced by halogen and heterocyclic substituents .
  • Hydrogen Bonding : The sulfonamide group’s NH and SO₂ moieties participate in hydrogen-bonding networks, critical for crystal packing and solubility, as discussed in Etter’s graph set analysis .

Biological Activity

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS Number: 895804-88-3) is a complex organic compound notable for its diverse biological activities. This sulfonamide derivative incorporates a bromine atom and a methoxypyridazine moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is C17H14BrN3O3S, with a molecular weight of 420.3 g/mol. The compound features a sulfonamide group that is known for its ability to inhibit various enzymes, making it a candidate for drug development.

PropertyValue
Molecular FormulaC17H14BrN3O3S
Molecular Weight420.3 g/mol
CAS Number895804-88-3

The biological activity of this compound primarily stems from its structural features, particularly the sulfonamide group. This group can mimic natural substrates, leading to the inhibition of enzymes involved in various biochemical pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thus exhibiting antibacterial properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives possess significant antimicrobial activity. The presence of the methoxypyridazine moiety enhances the compound's interaction with bacterial targets, potentially increasing its efficacy against resistant strains.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented, suggesting a role in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the effectiveness of 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide against various bacterial strains.
    • Methods : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
    • Results : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to traditional antibiotics.
  • Anticancer Activity Assessment :
    • Objective : To investigate the cytotoxic effects of the compound on cancer cell lines.
    • Methods : MTT assays were conducted on breast and lung cancer cell lines.
    • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent anticancer activity.

Research Findings

Numerous studies have highlighted the biological significance of sulfonamide derivatives:

  • A study published in Journal of Medicinal Chemistry noted that modifications on the pyridazine ring could enhance selectivity towards specific enzyme targets, potentially leading to fewer side effects compared to traditional sulfa drugs .
  • Another research article emphasized the role of bromine substitution in improving binding affinity to target proteins, which is crucial for drug design .

Q & A

Basic: What are the key steps in synthesizing 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide?

Answer:
The synthesis typically involves:

Formation of the pyridazine core : Reacting 3-amino-6-methoxypyridazine with a halogenated aromatic precursor under Suzuki-Miyaura coupling conditions to introduce the phenyl group .

Sulfonylation : Treating the intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HPLC to confirm purity (>95%) .

Key Considerations : Optimize reaction temperature (60–80°C) and solvent (e.g., dichloromethane or THF) to prevent side reactions like over-sulfonylation .

Advanced: How can computational methods resolve contradictions in the compound’s electronic properties observed in experimental assays?

Answer:
Discrepancies between theoretical and experimental data (e.g., dipole moments, HOMO-LUMO gaps) can be addressed using:

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to model exact exchange effects, improving accuracy in predicting electronic transitions .
  • Solvent Effect Modeling : Use polarizable continuum models (PCM) to simulate solvent interactions, aligning computed UV-Vis spectra with experimental data .
  • Validation : Cross-reference computational results with X-ray crystallography (e.g., SHELX-refined structures) to validate bond lengths and angles .

Example : If bioactivity assays conflict with predicted binding affinities, molecular dynamics simulations can clarify conformational flexibility in aqueous environments .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and sulfonamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₁₃BrN₃O₃S; ~420.2 g/mol) and isotopic patterns .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage and handling .

Critical Step : Use heteronuclear 2D NMR (e.g., HSQC) to resolve overlapping signals in the aromatic region .

Advanced: How does the bromine substituent influence the compound’s reactivity and bioactivity compared to analogs?

Answer:

  • Electrophilic Reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution (e.g., with amines or thiols), enabling derivatization for structure-activity relationship (SAR) studies .
  • Bioactivity Modulation : Compared to fluoro or nitro analogs, bromine increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility. This trade-off requires optimization via co-solvents or prodrug strategies .
  • Crystallographic Impact : Bromine’s heavy atom effect aids in X-ray structure determination via anomalous scattering .

Data Conflict Example : If brominated analogs show lower enzyme inhibition than nitro derivatives, evaluate steric hindrance via molecular docking .

Basic: What are the primary biological targets or pathways studied for this compound?

Answer:

  • Enzyme Inhibition : Targets include carbonic anhydrase isoforms (e.g., CA-IX) due to sulfonamide’s zinc-binding motif .
  • Anticancer Activity : Modulates apoptosis pathways (e.g., Bcl-2 downregulation) in vitro, validated via Western blotting and flow cytometry .
  • Antimicrobial Screening : Tested against Gram-positive bacteria (MIC ~5–10 µM) using broth microdilution assays .

Methodology : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) for target validation .

Advanced: How can reaction conditions be optimized to mitigate competing pathways during sulfonylation?

Answer:

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
  • Solvent Selection : Use aprotic solvents (e.g., THF) to stabilize intermediates and reduce side reactions like dimerization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide bond formation while suppressing sulfonate ester byproducts .

Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and quench unreacted sulfonyl chloride with aqueous NaHCO₃ .

Basic: What solubility challenges arise with this compound, and how are they addressed?

Answer:

  • Low Aqueous Solubility : Due to high lipophilicity (logP ~3.5), use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
  • Crystallization Issues : Optimize solvent polarity (e.g., ethanol/water gradients) during recrystallization to avoid amorphous solids .

Alternative : Synthesize water-soluble prodrugs (e.g., phosphate esters) for in vivo studies .

Advanced: What strategies are employed to resolve conflicting bioassay data across different cell lines?

Answer:

  • Dose-Response Curves : Generate IC₅₀ values in ≥3 cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Metabolic Stability Testing : Use liver microsomes to identify cytochrome P450-mediated degradation, which may explain variable efficacy .
  • Transcriptomic Profiling : RNA-seq to compare target gene expression levels in responsive vs. resistant cell lines .

Case Study : If potency differs in hypoxic vs. normoxic conditions, evaluate HIF-1α pathway engagement via luciferase reporter assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.